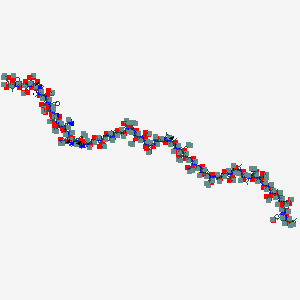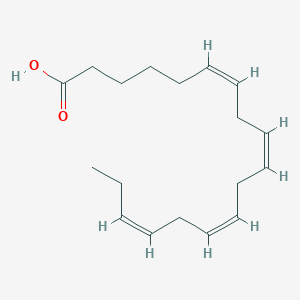
Phlorofucofuroeckol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phlorofucofuroeckol A is a phlorotannin compound isolated from various species of brown algae, such as Eisenia bicyclis, Ecklonia cava, Ecklonia kurome, and Ecklonia stolonifera . This compound is known for its unique structure, which includes both dibenzo-1,4-dioxin and dibenzofuran elements . This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Phlorofucofuroeckol A is typically extracted from brown algae using organic solvents such as ethyl acetate . The extraction process involves several steps, including drying the algae, grinding it into a fine powder, and then subjecting it to solvent extraction. The extract is then purified using techniques such as column chromatography to isolate this compound .
Chemical Reactions Analysis
Phlorofucofuroeckol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .
Scientific Research Applications
Mechanism of Action
The mechanism of action of phlorofucofuroeckol A varies depending on its application. For its antibacterial activity, this compound suppresses the expression of methicillin resistance-associated genes and the production of PBP2a in MRSA . In the context of Alzheimer’s disease, it inhibits the self-assembly of amyloid-β25-35 peptides and prevents the formation of β-sheet rich structures . For its anticancer activity, this compound inhibits AKR1B10 by binding to the enzyme and preventing its activity .
Comparison with Similar Compounds
Phlorofucofuroeckol A is part of a group of phlorotannins found in brown algae. Similar compounds include eckol, dieckol, 2-phloroeckol, and fucotriphlorethol A . These compounds share structural similarities but differ in their specific biological activities and mechanisms of action. For example, dieckol and this compound both exhibit anti-inflammatory and anticancer activities, but they target different molecular pathways . This compound is unique in its dual inhibition of amyloid-β25-35 aggregation and insulin glycation, which is not observed in other similar compounds .
Properties
CAS No. |
128129-56-6 |
|---|---|
Molecular Formula |
C30H18O14 |
Molecular Weight |
602.5 g/mol |
IUPAC Name |
4,9-bis(3,5-dihydroxyphenoxy)-[1]benzofuro[3,2-a]oxanthrene-1,3,6,10,12-pentol |
InChI |
InChI=1S/C30H18O14/c31-10-1-11(32)4-14(3-10)40-24-17(36)7-16(35)22-23-21(42-28(22)24)9-20(39)25-29(23)43-27-19(38)8-18(37)26(30(27)44-25)41-15-5-12(33)2-13(34)6-15/h1-9,31-39H |
InChI Key |
SLWPBUMYPRVYIJ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C3C5=C(C(=C4)O)OC6=C(O5)C(=CC(=C6OC7=CC(=CC(=C7)O)O)O)O)O)O)O |
Canonical SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C3C5=C(C(=C4)O)OC6=C(O5)C(=CC(=C6OC7=CC(=CC(=C7)O)O)O)O)O)O)O |
| 128129-56-6 | |
Synonyms |
1,11-di-(3,5-dihydroxyphenoxy)benzofuro(3,2-a)dibenzo(b,e)(1,4)-dioxin-2,4,8,10,14-pentaol phlorofucofuroeckol A phlorofucofuroeckol-A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate;2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B140101.png)







